molecular formula C25H27NO2 B11191920 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

Cat. No.: B11191920
M. Wt: 373.5 g/mol
InChI Key: SKQROZXXHGGJHD-UHFFFAOYSA-N
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Description

3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach is the Strecker/Bruylants reaction, which involves the reaction of iodophenethylamines with phenylacetaldehydes to form α-aminonitriles. These intermediates are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction, yielding the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce benzyl alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is unique due to its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

3-benzylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C25H27NO2/c27-23-11-6-12-24(28)25(23)17-20-9-4-5-10-21(20)26-14-13-19(16-22(25)26)15-18-7-2-1-3-8-18/h1-5,7-10,19,22H,6,11-17H2

InChI Key

SKQROZXXHGGJHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC3=CC=CC=C3N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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